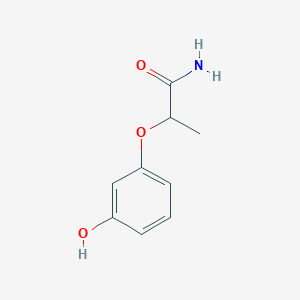
2-(3-Hydroxyphenoxy)propanamide
Overview
Description
“2-(3-Hydroxyphenoxy)propanamide” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-3-7(11)5-8/h2-6,11H,1H3,(H2,10,12) .
Scientific Research Applications
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of propanamide derivatives have been extensively studied. S-1, a potent selective androgen receptor modulator (SARM) being developed for androgen-dependent diseases, exhibits low clearance, a moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 h after intravenous doses. The oral bioavailability of S-1 ranges from 55% to 60%, and a variety of phase I and phase II metabolites through sulfation, glucuronidation, and methylation have been identified (Wu et al., 2006).
Imaging and Radioligands
Carbon-11-labeled propanamide derivatives have been developed as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging using positron emission tomography (PET). These target tracers are prepared by O-[(11)C]methylation of their corresponding precursors and demonstrate high radiochemical yields and specific activity, suggesting their potential application in the imaging of prostate cancer (Gao et al., 2011).
Bioactive Constituents and Antimicrobial Activity
Propanamide derivatives have been isolated from natural sources like Jolyna laminarioides and exhibit bioactive properties. For instance, Methyl 2-[propanamide-2'-methoxycarbonyl]-benzoate isolated from Jolyna laminarioides has shown chymotrypsin inhibitory activity and is active against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Cancer Research and Therapy
The study of propanamide derivatives extends to cancer research and therapy. Novel phenolic antioxidants, like N-decyl-N-(3-methoxy-4-hydroxybenzyl)-3-(3,4-dihydroxyphenyl) propanamide, have shown potential in cancer treatment. These compounds have demonstrated cell-killing effects on breast cancer cells, chemotherapy-resistant breast cancer cells, and oral squamous carcinoma cells, without affecting the morphology and gene expression of normal human oral and gingival epithelial tissues (Kovalchuk et al., 2013).
Cardiovascular Research
Propanamide derivatives have also been studied in the context of cardiovascular research. Compounds like 2'-[2-hydroxy-3-(propylamino)-propoxy]-3-phenylpropiophenone (propafenone, SA 79) hydrochloride have been investigated for their antiarrhythmic action, positive inotropic properties, and potential as an antidote to unwanted cardiac side effects of beta-blocking agents (Hapke & Prigge, 1976).
Mechanism of Action
Target of Action
The primary targets of 2-(3-Hydroxyphenoxy)propanamide are currently unknown. This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 . .
Safety and Hazards
The safety information for “2-(3-Hydroxyphenoxy)propanamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Biochemical Analysis
Biochemical Properties
2-(3-Hydroxyphenoxy)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetyl-coenzyme A carboxylase, an enzyme involved in fatty acid biosynthesis. This interaction inhibits the enzyme’s activity, leading to a decrease in fatty acid production. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect is mediated through the activation of specific signaling pathways, such as the p53 pathway, which regulates cell cycle and apoptosis. Furthermore, this compound affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to the active site of acetyl-coenzyme A carboxylase, inhibiting its activity and reducing fatty acid synthesis. Additionally, the compound can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular metabolism. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the compound’s degradation and a decrease in its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of fatty acid synthesis and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit fatty acid synthesis. At higher doses, this compound can exhibit toxic or adverse effects, such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings are crucial for determining the optimal dosage for therapeutic applications and understanding the compound’s safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. The compound interacts with enzymes such as acetyl-coenzyme A carboxylase and fatty acid synthase, modulating their activity and affecting metabolic flux. Additionally, this compound can influence metabolite levels by altering the balance between synthesis and degradation pathways. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can exert its effects on fatty acid metabolism. Additionally, the compound can be directed to the nucleus, where it can influence gene expression and cell signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .
Properties
IUPAC Name |
2-(3-hydroxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-3-7(11)5-8/h2-6,11H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQUGFQLEOLSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


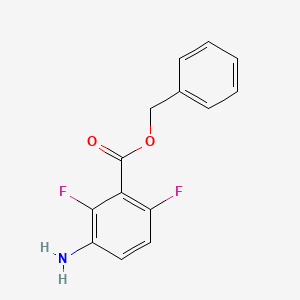
![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)


![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

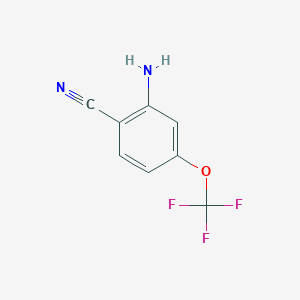
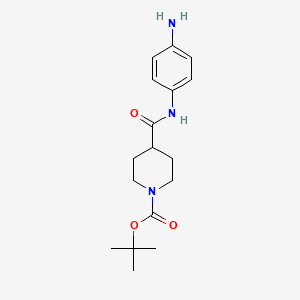
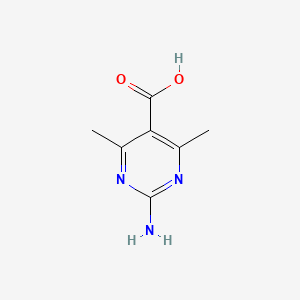
![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)

